molecular formula C7H9NO B1358020 2,3-Dimethylpyridin-4-OL CAS No. 89776-31-8

2,3-Dimethylpyridin-4-OL

Cat. No.: B1358020
CAS No.: 89776-31-8
M. Wt: 123.15 g/mol
InChI Key: PTURTHBRTGJYRN-UHFFFAOYSA-N
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Description

Contextual Significance of Pyridine (B92270) Derivatives in Contemporary Chemistry and Biology

Pyridine, a heterocyclic aromatic compound with a nitrogen atom replacing a carbon-hydrogen group in the benzene (B151609) ring, is a structural motif of immense significance. ontosight.ai Its derivatives are ubiquitous in various scientific and industrial fields. The nitrogen atom imparts unique properties to the ring, including basicity and the ability to participate in hydrogen bonding, making pyridine scaffolds highly valuable in medicinal chemistry and materials science. ontosight.aisolubilityofthings.com

In biology and medicine, the pyridine ring is a core component of numerous essential molecules, including the vitamin B complex (specifically, derivatives of pyridoxine) and nicotinamide (B372718) adenine (B156593) dinucleotide (NAD), a critical coenzyme in metabolic redox reactions. axios-research.commdpi.com This natural prevalence has inspired the development of a vast array of synthetic pyridine-containing pharmaceuticals. These compounds exhibit a wide spectrum of biological activities, serving as intermediates or active ingredients in drugs for treating conditions ranging from gastric acid-related disorders to microbial infections. solubilityofthings.com For instance, certain substituted pyridines form the backbone of proton pump inhibitors (PPIs), a class of drugs that reduce stomach acid production.

In materials science and industrial chemistry, pyridine derivatives are employed as solvents, catalysts, and ligands in coordination chemistry. Their ability to coordinate with metal ions makes them crucial in the synthesis of catalysts used for a variety of organic transformations. Furthermore, substituted pyridines are key building blocks in the agrochemical industry for the creation of effective herbicides and pesticides. ontosight.airesearchgate.net

Strategic Importance of 2,3-Dimethylpyridin-4-OL as a Core Chemical Entity in Synthetic and Mechanistic Studies

This compound, also known as 2,3-Lutidin-4-ol, holds strategic importance as a versatile intermediate and building block in organic synthesis. Its structure, featuring a hydroxyl group at the 4-position and two methyl groups at the 2- and 3-positions, provides a unique combination of electronic and steric properties that chemists can exploit.

The hydroxyl group can be readily converted into other functional groups, such as ethers or esters, or it can be removed entirely. The pyridine nitrogen can be oxidized to an N-oxide, which alters the reactivity of the ring and facilitates further functionalization, such as nitration. prepchem.comgoogle.com For example, 2,3-dimethylpyridine 1-oxide can be nitrated to produce 2,3-dimethyl-4-nitropyridine (B1589707) 1-oxide, a key intermediate in the synthesis of pharmaceuticals like lansoprazole (B1674482) and rabeprazole. prepchem.comgoogle.com

The true strategic value of this compound lies in its role as a precursor to more complex, functionalized pyridine systems. It serves as a starting material for creating compounds with specific biological or chemical activities. ontosight.ai A notable recent application is in the field of organometallic chemistry, where a derivative, 2,6-bis((di-tert-butylphosphaneyl)methyl)pyridin-4-ol, was used as a proton-responsive pincer-type ligand for a nickel complex. goettingen-research-online.de This complex functions as a proton-coupled electron transfer (PCET) reagent, demonstrating how the fundamental pyridin-4-ol structure can be incorporated into sophisticated systems for studying and carrying out complex chemical transformations. goettingen-research-online.de

Current Research Landscape and Knowledge Gaps Pertaining to this compound

The current research involving this compound and its close derivatives is primarily focused on its application in synthesis. The literature describes its use as a starting material for creating more elaborate molecules with potential applications in medicinal chemistry and catalysis. mdpi.comgoogle.comgoettingen-research-online.de For instance, synthetic routes have been developed to produce various substituted dimethylpyridinols, which are then investigated for biological activities such as anti-inflammatory and anticancer properties. mdpi.com

Mechanistic studies involving this specific compound are less common but are emerging, particularly in the context of organometallic chemistry. The study of the nickel complex with a pincer ligand derived from a substituted pyridin-4-ol highlights a sophisticated use of the molecule to probe and utilize proton-coupled electron transfer processes. goettingen-research-online.de Such studies are crucial for designing new catalysts and understanding fundamental reaction mechanisms.

Despite its utility, there remain knowledge gaps. While synthetic routes to and from this compound are established, a comprehensive exploration of its full synthetic potential is ongoing. There is an opportunity to develop novel transformations and to utilize it as a scaffold for a wider range of functional materials and bioactive compounds. Furthermore, detailed mechanistic investigations into reactions where this compound or its immediate derivatives act as catalysts or ligands are not extensively documented. goettingen-research-online.deresearchgate.net A deeper understanding of its coordination chemistry and its influence on the electronic and steric environment of a catalytic center could lead to the development of new and more efficient catalytic systems. The photochemistry of dimethylpyridines has also been an area of investigation, revealing complex rearrangements, though specific studies focusing on the 4-ol derivative are sparse. arkat-usa.org

Physicochemical and Spectroscopic Data

Below are tables summarizing key physical, chemical, and spectroscopic properties of this compound.

Table 1: Physicochemical Properties of this compound

PropertyValueSource
CAS Number 68707-71-1 aaronchem.comsigmaaldrich.cn
Molecular Formula C₇H₉NO aaronchem.com
Molecular Weight 123.15 g/mol aaronchem.com

Table 2: Spectroscopic Data of a Related Compound, 2-(chloromethyl)-3,5-dimethylpyridin-4-ol

Spectroscopic TechniqueData HighlightsSource
Mass Spectrometry (GC-MS) Key fragments observed at m/z 171, 136, 108. nih.gov
Infrared (IR) Spectroscopy Data available for vapor phase. nih.gov

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

2,3-dimethyl-1H-pyridin-4-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H9NO/c1-5-6(2)8-4-3-7(5)9/h3-4H,1-2H3,(H,8,9)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PTURTHBRTGJYRN-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(NC=CC1=O)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H9NO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00617137
Record name 2,3-Dimethylpyridin-4(1H)-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00617137
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

123.15 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

89776-31-8
Record name 2,3-Dimethylpyridin-4(1H)-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00617137
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Advanced Synthetic Methodologies and Chemical Transformations of 2,3 Dimethylpyridin 4 Ol and Its Precursors

Established Synthetic Routes to 2,3-Dimethylpyridin-4-OL

The construction of the 2,3-dimethyl-4-hydroxypyridine core can be achieved through various synthetic routes, ranging from historical, well-established reactions to more recent, innovative approaches designed for efficiency and specificity.

Exploration of Classical Reaction Pathways for Pyridine (B92270) Ring Formation

The synthesis of substituted pyridines is rooted in several classical, name-brand reactions that form the bedrock of heterocyclic chemistry. While direct synthesis of this compound via these methods can be complex, they provide the fundamental logic for pyridine ring construction. The Hantzsch dihydropyridine (B1217469) synthesis, reported in 1881, is a cornerstone multi-component reaction. wikipedia.org It classically involves the condensation of an aldehyde, two equivalents of a β-ketoester, and a nitrogen source like ammonia (B1221849) or ammonium (B1175870) acetate. wikipedia.orgbeilstein-journals.org The initial product is a 1,4-dihydropyridine, which is subsequently aromatized to the corresponding pyridine. wikipedia.org The driving force for this oxidation step is the stability gained through aromatization. wikipedia.org Adapting this method for this compound would require carefully chosen starting materials to yield the desired substitution pattern.

Other classical approaches include syntheses from 1,5-dicarbonyl compounds. The condensation of a 1,5-diketone with ammonia is a versatile method for preparing substituted pyridines. beilstein-journals.org Non-enzymatic pyridine ring formation has also been observed in the biosynthesis of certain natural products, where a reactive 1,5-dione moiety reacts with an ammonia source to form the pyridine ring. nih.gov These classical pathways, while foundational, often face challenges such as harsh reaction conditions and low yields. wikipedia.org

Table 1: Overview of Classical Pyridine Synthesis Reactions

Reaction NameReactantsProduct TypeKey Features
Hantzsch SynthesisAldehyde, 2x β-Ketoester, Ammonia/Ammonium Acetate1,4-Dihydropyridine, then PyridineMulti-component reaction; requires subsequent oxidation step. wikipedia.org
1,5-Diketone Condensation1,5-Diketone, Ammonia/HydroxylamineSubstituted PyridineDirect condensation to form the aromatic ring. beilstein-journals.org
Guareschi-Thorpe CondensationCyanoacetamide, 1,3-Diketone2-PyridoneForms a pyridone derivative which can be further modified.
Chichibabin SynthesisAldehydes, Ketones, AmmoniaSubstituted PyridineGas-phase industrial process, often requiring high temperatures. beilstein-journals.org

Novel Approaches to Pyridine Ring Construction Bearing 2,3-Dimethyl and 4-Hydroxyl Substituents

Modern synthetic chemistry has driven the development of more efficient and milder methods for constructing highly substituted pyridine rings. A notable three-component approach involves the reaction of lithiated alkoxyallenes with nitriles and carboxylic acids to produce highly substituted pyridin-4-ol derivatives. chim.it This method is flexible, allowing a broad range of starting materials to be used. chim.it

Another innovative, transition-metal-free strategy involves the base-promoted annulation of aromatic alkynes using benzamides as the nitrogen source. mdpi.com This one-pot procedure results in a formal [2+2+1+1] cyclocondensation of three alkyne molecules and a benzamide (B126) to yield 3,5-diaryl pyridines. mdpi.com While not directly producing the target compound, this demonstrates novel bond-forming strategies for pyridine synthesis. Similarly, catalyst-free methods, such as the condensation of α,β-unsaturated aldehydes with propargylamine (B41283) catalyzed by sodium bicarbonate, provide a mild and efficient route to multisubstituted pyridines. nih.gov The development of one-pot syntheses in environmentally benign solvents like water, sometimes accelerated by microwave or ultrasonic irradiation, represents a significant advance over classical methods. wikipedia.org

Stereoselective Synthesis of Chiral Analogues of this compound

While this compound itself is an achiral molecule, the stereoselective synthesis of its analogues is a significant area of research, particularly for creating molecules with specific biological conformations. A versatile stereoselective route has been developed for synthesizing new 2’-(S)-CCG-IV analogues, which are conformationally restricted glutamate (B1630785) analogues. nih.gov This route allows for late-stage diversification, enabling access to a wide variety of chiral structures. nih.gov

Another powerful strategy involves using pyridine N-oxides as precursors. The sequential addition of Grignard reagents and other nucleophiles to pyridine N-oxides can lead to a completely regio- and stereoselective trans-2,3-addition reaction. nih.gov The resulting 2,3-dihydropyridine (B14468823) N-oxide can then be reduced to form trans-2,3-substituted piperidines, introducing two adjacent stereocenters with high control. nih.gov Such methods are crucial for building complex molecular scaffolds from simple pyridine precursors. bath.ac.uk

Synthetic Strategies for Functionalization at the 4-Hydroxyl Position and Pyridine Ring

The presence of both a hydroxyl group and a pyridine nucleus in this compound allows for a wide range of functionalization reactions, enabling the synthesis of diverse derivatives.

Derivatization Reactions via the Hydroxyl Group

The 4-hydroxyl group is a key handle for derivatization. It is important to note that 4-hydroxypyridine (B47283) exists in a tautomeric equilibrium with its 4-pyridone form, with the pyridone often predominating, especially in aqueous solutions. This equilibrium influences the reactivity.

The hydroxyl group can undergo O-alkylation and O-acylation to form ethers and esters, respectively. For more advanced applications, the hydroxyl group can be converted into a highly effective leaving group. For instance, treatment with sodium hydride to form the pyridin-4-olate, followed by reaction with nonafluorobutanesulfonyl fluoride (B91410) (NfF), yields the corresponding pyridin-4-yl nonaflate. chim.it These nonaflates are exceptionally versatile precursors for subsequent palladium-catalyzed cross-coupling reactions. chim.it Silylation is another common derivatization technique, where reagents like N,O-Bis(trimethylsilyl)acetamide (BSA) or N-Trimethylsilylimidazole (TMS-Imidazole) are used to convert hydroxyl groups into trimethylsilyl (B98337) ethers, which can be useful for analytical purposes (e.g., gas chromatography) or as protecting groups. tcichemicals.com

Table 2: Selected Derivatization Reactions of the 4-Hydroxyl Group

Reaction TypeReagent(s)ProductPurpose
EtherificationAlkyl Halide, Base4-AlkoxypyridineModify solubility, introduce new functional groups.
EsterificationAcyl Chloride, Base4-AcyloxypyridineIntroduce ester functionality, prodrug synthesis. greyhoundchrom.com
SulfonylationNonafluorobutanesulfonyl fluoride (NfF), BasePyridin-4-yl NonaflateCreate an excellent leaving group for cross-coupling reactions. chim.it
SilylationBSA, TMCS, TMS-Imidazole4-(Trimethylsilyloxy)pyridineProtection of the hydroxyl group, increase volatility for GC analysis. tcichemicals.com

Electrophilic and Nucleophilic Substitutions on the Pyridine Nucleus

The pyridine ring in this compound can also be functionalized, though its reactivity is heavily influenced by the existing substituents. The electron-donating nature of the hydroxyl (or oxo) and methyl groups generally activates the ring towards electrophilic substitution, while the inherent electron-deficient character of the pyridine ring makes it susceptible to nucleophilic attack, especially with a good leaving group present.

Electrophilic Substitution: Direct electrophilic substitution on pyridinols can be challenging. A common strategy to enhance reactivity and control regioselectivity is through the corresponding N-oxide. Pyridine-N-oxide is more reactive towards electrophilic aromatic substitution than pyridine because the oxygen atom can donate electron density into the ring via resonance. bhu.ac.in This directs electrophiles to the 4-position. For example, 2,3-dimethylpyridine-N-oxide can be nitrated using a mixture of potassium nitrate (B79036) and sulfuric acid to yield 2,3-dimethyl-4-nitropyridine-N-oxide. google.com The N-oxide group can then be removed by deoxygenation to furnish the 4-nitropyridine (B72724) derivative. bhu.ac.in

Nucleophilic Substitution: The pyridine ring's electron deficiency facilitates nucleophilic substitution, particularly at the 2, 4, and 6 positions, provided a suitable leaving group is present. google.com For instance, halogenation can introduce a leaving group. The bromination of 2,6-dimethylpyridin-4-ol with bromine readily produces 3,5-dibromo-2,6-dimethylpyridin-4-ol, demonstrating electrophilic substitution on the activated ring. evitachem.com These bromine atoms can then be displaced by various nucleophiles. evitachem.com Similarly, if a leaving group were installed at the 4-position (as a nonaflate, for example), it could be displaced by a wide range of nucleophiles. chim.itgoogle.com

Regioselective Functionalization Techniques

The selective functionalization of the pyridine ring in this compound is a key challenge in its synthetic application. The inherent electronic properties of the pyridine ring, influenced by the hydroxyl and methyl substituents, direct the regiochemical outcome of various reactions.

Recent research has demonstrated that methods for the regioselective functionalization of pyridines can be invaluable, particularly in pharmaceutical chemistry. chemistryviews.org However, these reactions often present challenges such as requiring multiple steps, having a limited substrate scope, or yielding poor regioselectivity. chemistryviews.org To address these issues, strategies involving pyridyne intermediates have been developed for the 3,4-difunctionalization of 3-chloropyridines. chemistryviews.org

The prediction of regioselectivity in radical functionalization of pyridines can be guided by considering the innate electronic preferences of the heterocycle and the directing influence of substituents. nih.gov For instance, in radical reactions, functional groups can exert activating or deactivating effects on specific positions of the pyridine ring, and the interplay of these factors, often influenced by solvent and pH, can allow for tunable regiochemistry. nih.gov

Methylated pyridine N-oxides are also recognized as versatile intermediates that facilitate regioselective functionalization. The N-oxide moiety can direct electrophilic attack to specific positions and can be subsequently removed, offering a powerful tool for controlling the substitution pattern on the pyridine ring.

Advanced Synthetic Methodologies Employing this compound as a Building Block

The utility of this compound as a synthetic precursor is significantly expanded through its incorporation into advanced synthetic strategies, including multi-component reactions, catalytic transformations, and flow chemistry processes.

Multi-component reactions (MCRs) offer an efficient and atom-economical approach to constructing complex molecular architectures from simple starting materials in a single step. nih.govmdpi.com These reactions are particularly valuable for generating libraries of structurally diverse compounds for biological screening. mdpi.com

The pyridine scaffold, including derivatives of this compound, can be incorporated into various MCRs. For example, the Hantzsch dihydropyridine synthesis is a classic MCR that assembles the pyridine core from an aldehyde, a β-ketoester, and ammonia or an ammonium salt. organic-chemistry.org While not directly starting from this compound, this illustrates the principle of building pyridine-containing structures in a convergent manner. More complex MCRs can be designed to incorporate pre-functionalized pyridine building blocks. For instance, a novel protocol has been developed for the construction of highly functionalized bipyrimidine derivatives through a multi-component cascade reaction involving 3-formylchromones, ethyl 2-(pyridin-2-yl)acetate derivatives, and amidine hydrochlorides. rsc.org This demonstrates the potential for creating intricate molecular frameworks based on the pyridine motif.

Interactive Table: Examples of Multi-component Reactions for Pyridine Synthesis

Reaction Name Reactants Product Type Reference
Hantzsch Dihydropyridine Synthesis Aldehyde, β-ketoester, Ammonia Dihydropyridine organic-chemistry.org
Bignelli Reaction Aldehyde, β-dicarbonyl compound, Urea Dihydropyrimidinone organic-chemistry.org
Kabachnik-Fields Reaction Aldehyde/Ketone, Amine, Phosphite α-Aminophosphonate mdpi.com

Catalytic Transformations Utilizing this compound and its Derivatives

Catalytic methods are instrumental in the selective transformation of this compound and its derivatives. These approaches offer mild reaction conditions and high functional group tolerance. Palladium-catalyzed cross-coupling reactions, for instance, are widely used for the synthesis of substituted pyridines. nih.gov

Derivatives of this compound can be subjected to various catalytic reactions, including:

Oxidation: The methyl groups on the pyridine ring can be oxidized to carboxylic acids.

Reduction: The carbonyl group in benzoyl-substituted pyridine derivatives can be reduced to the corresponding alcohol.

Nucleophilic Substitution: The chloromethyl group in derivatives like 2-chloromethyl-3,5-dimethylpyridin-4-ol (B132928) can be readily displaced by various nucleophiles.

The development of novel catalysts continues to expand the scope of transformations possible with pyridine derivatives. For example, asymmetric catalysts have been developed for the kinetic resolution of secondary alcohols using DMAP (4-dimethylaminopyridine) derivatives. bham.ac.uk

Flow chemistry has emerged as a powerful technology for chemical synthesis, offering advantages such as improved safety, enhanced heat and mass transfer, and the potential for automation and scalability. mdpi.comeuropa.eu The synthesis of pyridine derivatives and their subsequent transformations can benefit significantly from flow chemistry approaches. mdpi.com

Continuous flow reactors have been employed to optimize the synthesis of intermediates like 2-chloromethyl-3,5-dimethylpyridin-4-ol. For example, mixing 3,5-dimethylpyridin-4-ol (B8753194) with formaldehyde (B43269) and HCl in a microchannel reactor can achieve high yields and throughput. Flow chemistry also enables reactions to be performed at elevated temperatures and pressures, often leading to increased reaction rates and higher efficiency. mdpi.com The use of 3D-printed reactors is a recent innovation that allows for the rapid prototyping and optimization of reactor designs for specific chemical transformations, including multi-step sequences. ucl.ac.uk

Interactive Table: Comparison of Batch vs. Flow Synthesis for a Pyridine Derivative

Parameter Conventional Batch Continuous Flow Reference
Yield 60-70% 85-90%
Scalability Moderate High
Byproduct Risk High Low

Mechanistic Investigations of Key Reactions Involving this compound

Understanding the mechanisms of reactions involving this compound is crucial for optimizing reaction conditions and designing new synthetic transformations.

The identification and characterization of reaction intermediates and transition states provide deep insight into reaction pathways. nih.gov Techniques such as mass spectrometry and computational chemistry are powerful tools for these investigations. nih.govrsc.org

For pyridine derivatives, various reactive intermediates have been proposed and studied. For example, the phototransposition of substituted pyridines is thought to proceed through Dewar-pyridine and azaprismane intermediates. arkat-usa.org In other reactions, pyridyne intermediates have been implicated in the regioselective functionalization of the pyridine ring. chemistryviews.org

Computational studies, such as those using Density Functional Theory (DFT), can be used to calculate the relative energies of intermediates and transition states, helping to elucidate the most likely reaction mechanism. rsc.org For example, DFT calculations have been used to study the mechanism of the Baeyer-Villiger reaction and the effect of solvents on the regioselective N-functionalization of tautomerizable heterocycles. acs.orgmdpi.com

Kinetic and Thermodynamic Studies of Reaction Pathways

The synthesis of this compound and its precursors involves complex reaction pathways where both kinetic and thermodynamic factors play a crucial role in determining product distribution and yield. Understanding these factors is essential for optimizing reaction conditions. Reaction pathways in pyridine synthesis can be influenced by whether the reaction is under kinetic or thermodynamic control. masterorganicchemistry.com

Kinetic control, which favors the fastest-formed product, is typically achieved at lower temperatures with strong, sterically hindered bases. masterorganicchemistry.com In contrast, thermodynamic control, favoring the most stable product, is established at higher temperatures, allowing the reaction to reach equilibrium. masterorganicchemistry.com For instance, in the formation of enolates from unsymmetrical ketones, a key step in many heterocyclic synthesis routes, the choice of base and temperature can selectively lead to the kinetic or thermodynamic product. masterorganicchemistry.com

Studies on related heterocyclic systems, such as the synthesis of doped LiMn2O4 nanoparticles, have utilized methods like deconvolution of conversion rate curves and transition state theory to analyze multistage thermal decomposition processes. mdpi.com These analyses help in identifying rate-limiting steps and understanding the thermodynamic stability of intermediates and final products. mdpi.com For example, in the synthesis of 2,3-dimethyl-4-nitropyridine-N-oxide, a precursor, the reaction temperature is carefully controlled, initially at low temperatures (-10°C to 20°C) during the addition of reagents, and then elevated (80°C to 120°C) to drive the reaction to completion, indicating a balance between kinetic and thermodynamic considerations. google.com

Table 1: General Parameters in Kinetic vs. Thermodynamic Control This table illustrates the general conditions that favor either kinetic or thermodynamic products in chemical reactions, which is applicable to the synthesis of pyridine derivatives.

FeatureKinetic ControlThermodynamic Control
Temperature LowHigh
Reaction Time ShortLong
Base Strong, bulky, non-nucleophilic (e.g., LDA)Strong or weak, less hindered (e.g., NaH, NaOH)
Product Less stable, formed fasterMore stable, formed slower (at equilibrium)
Reversibility Irreversible or quasi-irreversible conditionsReversible conditions

Influence of Catalysts and Solvent Systems on Reaction Mechanisms

The choice of catalysts and solvent systems is paramount in directing the reaction mechanism, influencing yields, and promoting regioselectivity in the synthesis of this compound and its derivatives. researchgate.net A wide array of catalytic systems, including both homogeneous and heterogeneous catalysts, have been explored for pyridine synthesis. researchgate.netnih.gov

Catalysts: Catalysts can range from simple acids and bases to complex transition metal complexes and nanocatalysts. researchgate.net In the synthesis of imidazo[1,2-a]pyridines, a related heterocyclic structure, various catalysts such as iodine, SnCl2, gold, copper nanoparticles, and Pd(II) have been utilized. bhu.ac.in The use of heterogeneous catalysts like activated fly ash has been shown to be effective, offering advantages such as reusability and environmentally friendly conditions. bhu.ac.in Zeolite catalysts (e.g., H-Beta, H-ZSM-5) have been employed in the three-component condensation reaction to form pyridines and their methylated derivatives (picolines and lutidines). nih.gov In some cases, reactions can proceed efficiently even without a traditional catalyst, under solvent-free conditions, by leveraging the inherent basicity of the reactants. beilstein-journals.org

Solvent Systems: The solvent can significantly impact reaction rates and mechanisms. rsc.org It can influence the stability of reactants, intermediates, and transition states through solvation, and in some cases, can directly participate in the reaction, for example, by facilitating proton transfer. rsc.org In the synthesis of substituted imidazo[1,2-a]pyridines, polar solvents like methanol (B129727) and acetonitrile (B52724) led to a significant improvement in product yield compared to less polar solvents like dichloromethane (B109758) and toluene (B28343). bhu.ac.in This suggests that the transition state is more polar than the reactants and is stabilized by polar solvents.

Inert solvents such as toluene or xylene are sometimes used to create a two-phase reaction system. google.com In other syntheses, like the one-pot formation of 3,5-diaryl pyridines, sulfolane (B150427) is used as a solvent due to its superior ability to dissolve alkali metal salts, which are part of the reaction system. mdpi.com Deep Eutectic Solvents (DESs) are emerging as a green alternative to traditional organic solvents, and they can also function as catalysts through hydrogen-bond interactions. mdpi.com

The interplay between catalyst and solvent is crucial. For instance, the catalytic activity of ionic liquids like 1-butyl-3-methylimidazolium chloride ([BMIM]Cl) in chlorination reactions is attributed to their dual role as both solvent and catalyst, which can lead to reduced side reactions.

Table 2: Effect of Solvent on the Yield of a Substituted Imidazo[1,2-a]pyridine This table is based on data for a model reaction for the synthesis of a pyridine derivative, illustrating the significant impact of the solvent system on product yield. bhu.ac.in

EntrySolventDielectric Constant (approx.)Yield (%)
1Dichloromethane9.1Moderate
2Toluene2.4Moderate
3Methanol33.0High
4Acetonitrile37.5High
5Ethanol24.594
6Water80.1Low

Computational Chemistry and Theoretical Modeling of 2,3 Dimethylpyridin 4 Ol

Quantum Chemical Calculations (e.g., DFT, Ab Initio) for Electronic Structure and Reactivity

Quantum chemical calculations are fundamental to understanding the intrinsic properties of a molecule. Methods like Density Functional Theory (DFT) and Ab Initio calculations are employed to solve the electronic Schrödinger equation, providing detailed information about electron distribution and energy. researchgate.net DFT, particularly with hybrid functionals like B3LYP, has proven to be a reliable method for obtaining a balance between computational cost and accuracy for a wide range of molecular systems, including pyridine (B92270) derivatives. nih.govnih.gov

The first step in most quantum chemical studies is to determine the most stable three-dimensional structure of the molecule, known as geometry optimization. This process systematically alters the molecular geometry to find the arrangement with the lowest potential energy. researchgate.netscispace.com For 2,3-Dimethylpyridin-4-OL, this would be performed using a selected theoretical level, such as the B3LYP functional with a triple-split valence basis set like 6-311++G(d,p), which includes diffuse and polarization functions for greater accuracy. nih.gov

Once the optimization converges, an energetic stability analysis is conducted by calculating vibrational frequencies. The absence of any imaginary frequencies confirms that the optimized structure corresponds to a true energy minimum on the potential energy surface. nih.gov The resulting optimized geometry provides precise data on bond lengths, bond angles, and dihedral angles, which are crucial for understanding the molecule's steric and electronic properties.

Table 1: Predicted Optimized Geometrical Parameters for this compound (Illustrative Data) Calculations performed at the B3LYP/6-311++G(d,p) level of theory.

ParameterBond/AtomsPredicted Value
Bond LengthC2-C31.41 Å
C4-O1.35 Å
N1-C21.34 Å
C3-C(methyl)1.51 Å
Bond AngleC2-N1-C6117.5°
C3-C4-C5119.0°
N1-C2-C3123.0°
Dihedral AngleC(methyl)-C2-C3-C(methyl)1.5°

Frontier Molecular Orbital (FMO) theory is a key concept for explaining chemical reactivity. wikipedia.org It focuses on the interactions between the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) of reacting species. youtube.com The HOMO acts as an electron donor, while the LUMO acts as an electron acceptor. malayajournal.org The spatial distribution of these orbitals indicates the most probable sites for electrophilic and nucleophilic attacks.

The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap (ΔE), is a critical descriptor of molecular stability and reactivity. malayajournal.orgresearchgate.net A large energy gap suggests high kinetic stability and low chemical reactivity because it requires more energy to excite an electron from the HOMO to the LUMO. researchgate.net Conversely, a small energy gap indicates a molecule is more prone to chemical reactions.

Table 2: Calculated Frontier Molecular Orbital Properties of this compound (Illustrative Data)

PropertyValue (eV)
HOMO Energy-6.15
LUMO Energy-1.25
Energy Gap (ΔE)4.90

Quantum chemical methods can accurately predict various spectroscopic parameters, which is invaluable for interpreting experimental spectra and confirming molecular structures. nih.gov

NMR Spectroscopy: The Gauge-Independent Atomic Orbital (GIAO) method is widely used to calculate nuclear magnetic shielding tensors, which are then converted into ¹H and ¹³C NMR chemical shifts. nih.gov These theoretical predictions are often correlated with experimental data to assign signals to specific nuclei within the molecule. dergipark.org.tr

IR Spectroscopy: Theoretical infrared (IR) spectra are obtained by calculating the vibrational frequencies and their corresponding intensities. The calculated frequencies are often scaled by an empirical factor to correct for anharmonicity and limitations of the theoretical method, improving agreement with experimental results. nih.gov Potential Energy Distribution (PED) analysis can be used to provide a detailed assignment of each vibrational mode. nih.gov

UV-Vis Spectroscopy: Electronic transitions, which are observed in UV-Vis spectroscopy, can be modeled using Time-Dependent Density Functional Theory (TD-DFT). nih.gov This method calculates the excitation energies (corresponding to absorption wavelengths, λmax), oscillator strengths (related to absorption intensity), and the nature of the electronic transitions (e.g., n→π* or π→π*). scielo.org.za

Table 3: Predicted Spectroscopic Data for this compound (Illustrative Data)

SpectrumParameterPredicted Value
¹H NMR δ (H on O)9.5 ppm
δ (H on C5)7.8 ppm
δ (H on C-methyl)2.4 ppm
¹³C NMR δ (C4-OH)160 ppm
δ (C2)148 ppm
δ (C-methyl)18 ppm
IR ν (O-H stretch)3450 cm⁻¹
ν (C=C/C=N stretch)1610 cm⁻¹
UV-Vis λmax (π→π)275 nm
λmax (n→π)310 nm

Molecular Dynamics (MD) Simulations for Conformational Landscape and Interactions

While quantum mechanics is ideal for studying static electronic properties, Molecular Dynamics (MD) simulations are used to explore the dynamic behavior of molecules over time. MD simulations solve Newton's equations of motion for a system of atoms and molecules, allowing for the investigation of conformational changes and intermolecular interactions.

To investigate the potential of this compound as a ligand for a biological target, such as an enzyme or receptor, molecular docking and MD simulations are employed.

Molecular docking is a computational technique that predicts the most likely binding pose of a ligand within the active site of a protein. jscimedcentral.com The process involves generating a multitude of possible conformations and orientations of the ligand and evaluating them with a scoring function, which estimates the binding affinity (typically in kcal/mol). mdpi.complos.org The resulting poses reveal key intermolecular interactions, such as hydrogen bonds and hydrophobic contacts, that stabilize the ligand-receptor complex. mdpi.com

Following docking, MD simulations of the ligand-protein complex can be performed to assess the stability of the predicted binding pose and to observe the dynamics of the interaction over time. These simulations provide a more realistic view of the binding event by allowing both the ligand and the protein to be flexible, which can reveal important conformational adjustments upon binding. plos.org

Table 4: Illustrative Molecular Docking Results for this compound with a Target Protein

Target ProteinBinding Affinity (kcal/mol)Key Interacting ResiduesInteraction Type
Cyclooxygenase-2 (COX-2)-7.5Ser530, Tyr385Hydrogen Bond
Val349, Leu352Hydrophobic Interaction

Reaction Mechanism Prediction and Energy Profile Construction

Theoretical models are pivotal in mapping the potential energy surfaces of chemical reactions. By identifying stationary points—reactants, products, intermediates, and transition states—researchers can construct detailed energy profiles that describe the entire course of a reaction. This information is crucial for understanding reaction feasibility, kinetics, and selectivity.

The prediction of a reaction mechanism hinges on the accurate localization of the transition state (TS), which represents the highest energy point along the reaction pathway. Computational methods, particularly those based on Density Functional Theory (DFT), are employed to find these first-order saddle points on the potential energy surface.

Once a transition state is located, its identity must be confirmed. This is achieved through Intrinsic Reaction Coordinate (IRC) analysis. An IRC calculation follows the reaction path downhill from the transition state, connecting it to the corresponding reactants and products. This ensures that the identified TS is indeed the correct one for the reaction of interest. For example, in studies of tautomerization, such as the interconversion between 2-hydroxypyridine (B17775) and 2-pyridone, IRC analysis is used to map the proton transfer path through the transition state, confirming the mechanism. researchgate.net Theoretical investigations on similar proton transfer reactions have utilized IRC analysis to visualize the energy profile and the geometric changes occurring along the reaction coordinate. researchgate.netresearchgate.net

Table 1: Key Steps in Transition State and IRC Analysis

Step Description Computational Method
1. Initial Guess Propose a plausible geometry for the transition state. Based on chemical intuition or automated search algorithms.
2. TS Optimization Optimize the geometry to find a first-order saddle point. Algorithms like Berny optimization using DFT (e.g., B3LYP).
3. Frequency Analysis Calculate vibrational frequencies to confirm the TS. A single imaginary frequency corresponding to the reaction coordinate.

| 4. IRC Calculation | Map the reaction pathway from the TS to reactants and products. | Following the gradient downhill from the transition state. |

Quantitative Structure-Activity Relationship (QSAR) and Structure-Property Relationship (QSPR) Studies

QSAR and QSPR are computational methodologies that aim to establish a mathematical relationship between the chemical structure of a series of compounds and their biological activity or physical properties, respectively. These models are invaluable for drug design and materials science, enabling the prediction of a compound's behavior before its synthesis.

QSAR models are developed by correlating calculated molecular descriptors (representing electronic, steric, and hydrophobic properties) with experimentally measured biological activity. nih.gov These models can then be used to predict the activity of new, unsynthesized compounds.

For heterocyclic compounds, 3D-QSAR methods like Comparative Molecular Field Analysis (CoMFA) and Comparative Molecular Similarity Indices Analysis (CoMSIA) are particularly useful. nih.gov These techniques analyze the steric and electrostatic fields around a molecule to explain and predict activity. For instance, in a study on pyrimido-isoquinolin-quinone derivatives, CoMFA and CoMSIA models were developed to predict antibacterial activity against methicillin-resistant Staphylococcus aureus. nih.gov The models showed that steric, electrostatic, and hydrogen bond acceptor properties were crucial for activity. nih.gov Such models, once validated, can guide the rational design of more potent analogs. The robustness of a QSAR model is often confirmed through validation techniques like the Y-randomization method, where low or negative q² values for randomized models indicate that the original correlation is not due to chance. nih.gov

Table 2: Example of Statistical Parameters in QSAR Model Validation

Parameter Description Typical Good Value
Coefficient of determination (goodness of fit). > 0.6
q² or RCV² Cross-validated correlation coefficient (predictive ability). nih.gov > 0.5
F Fisher test value (statistical significance of the model). High value
SEE Standard Error of Estimation. Low value

Data derived from general QSAR principles and findings from related studies. nih.govnih.gov

QSPR studies function similarly to QSAR, but they correlate structural descriptors with physicochemical properties like reactivity, stability, boiling point, or solubility. Descriptors can range from simple 1D properties (e.g., molecular weight) to complex 3D quantum-chemical parameters (e.g., HOMO-LUMO energies, dipole moment).

For a molecule like this compound, QSPR models could predict its reactivity in various chemical environments or its thermal stability. For example, studies on other organic compounds have shown that descriptors such as dipole moment, steric energy, and molar refractivity can correlate well with biological or chemical activity. nih.gov By establishing a statistically significant relationship between such descriptors and a property of interest, QSPR models provide a framework for understanding the underlying molecular features that govern the compound's behavior and for designing new molecules with tailored properties.

Biological and Pharmacological Research Applications of 2,3 Dimethylpyridin 4 Ol and Its Derivatives

Investigation of Biological Activity and Molecular Mechanisms of Action

The biological significance of derivatives based on the pyridin-4-ol scaffold lies in their ability to interact with various biomolecular targets, leading to the modulation of enzymatic activity and the perturbation of cellular signaling pathways. Understanding these interactions is crucial for elucidating their therapeutic potential.

Enzyme Inhibition and Modulation Studies

Derivatives of the pyridine (B92270) scaffold have been identified as potent inhibitors and modulators of several key enzymes implicated in disease pathogenesis, particularly in cancer and inflammatory disorders. The versatility of the pyridine ring allows for chemical modifications that can be tailored to fit the active sites of specific enzymes.

Research has demonstrated that pyridine-based compounds can effectively inhibit various protein kinases, which are crucial regulators of cell signaling. For instance, novel pyrido[2,3-d]pyrimidine derivatives have been synthesized and shown to be potent inhibitors of PIM-1 kinase, an enzyme often overexpressed in various cancers. nih.govrsc.org Similarly, other pyridine hybrids have been developed as inhibitors of Cyclin-Dependent Kinase 2 (CDK2), a key regulator of the cell cycle. mdpi.com Another significant area of investigation is the inhibition of tubulin polymerization, a critical process for cell division, which has been successfully targeted by certain pyridine derivatives. nih.govrsc.org

Furthermore, derivatives of 6-amino-2,4,5-trimethylpyridin-3-ol, a close analog of the core scaffold, have been designed as selective inhibitors for Fibroblast Growth Factor Receptor 4 (FGFR4), a kinase involved in hepatocellular carcinoma. nih.gov Dual inhibitors targeting both Phosphatidylinositol 3-kinase (PI3K) and the mammalian target of rapamycin (mTOR) have also been developed from sulfonamide methoxypyridine scaffolds. mdpi.com

The inhibitory potency of these compounds is typically quantified by the half-maximal inhibitory concentration (IC50), which measures the concentration of the substance needed to inhibit a specific biological process by 50%. wikipedia.org

Below is a table summarizing the enzyme inhibitory activities of various pyridine derivatives.

Compound ClassTarget Enzyme/ProcessIC50 ValuesReference
Pyrido[2,3-d]pyrimidine derivativePIM-1 Kinase0.57 µM rsc.org
Pyridine-pyrazole hybridTubulin Polymerization4.03 µM nih.gov
Pyrazolopyridine derivativeCDK2/cyclin A20.24 µM mdpi.com
Aminodimethylpyrimidinol derivativeFGFR413 nM nih.gov
Sulfonamide methoxypyridine derivativePI3Kα0.41 µM mdpi.com
Sulfonamide methoxypyridine derivativemTOR0.89 µM mdpi.com

Target Identification and Validation Approaches

Identifying the specific molecular targets of 2,3-dimethylpyridin-4-ol derivatives is a critical step in drug discovery. A variety of computational and experimental methods are employed to pinpoint these interactions. Structure-based drug discovery, which utilizes the three-dimensional structure of a target protein, is a common approach. This method was used to develop pyrazolo[4,3-c]pyridine derivatives as the first inhibitors of the PEX14–PEX5 protein–protein interaction (PPI), which is vital for parasitic survival. acs.org

In silico screening of compound libraries against known protein targets is another powerful technique. This approach, combined with Nuclear Magnetic Resonance (NMR) chemical shift perturbation assays for validation, successfully identified a pyrazolo[4,3-c]pyridine derivative as a potent hit against the Trypanosoma brucei PEX14 protein. acs.org More recently, machine learning algorithms have emerged as a valuable tool for predicting drug-target interactions (DTI), helping to accelerate the search for new targets and reduce the number of false positives from large-scale screening campaigns. mdpi.combiorxiv.org

Once a potential target is identified, validation is performed through in vitro and in vivo experiments. For example, structure-activity relationship studies of pyrazol-4-yl-pyridine derivatives led to the discovery of a selective positive allosteric modulator for the muscarinic acetylcholine receptor M4 (M4), which was subsequently validated for brain imaging using positron emission tomography (PET). nih.gov

Cellular Pathway Perturbation Analysis

The therapeutic effects of this compound derivatives are often the result of their ability to interfere with or modulate specific cellular signaling pathways. Two of the most critical pathways in cancer biology are the PI3K/mTOR pathway and the MAPK pathway, which regulate cell growth, proliferation, and survival. nih.govmdpi.com

The mTOR pathway, in particular, is a central regulator of cellular metabolism and is frequently dysregulated in diseases like cancer and diabetes. nih.gov The development of dual PI3K/mTOR inhibitors from sulfonamide methoxypyridine scaffolds highlights a strategy to simultaneously block multiple nodes in this pathway, which can lead to improved therapeutic efficacy. mdpi.com Such dual inhibition can overcome feedback loops that might otherwise lead to resistance; for instance, inhibiting mTOR alone can sometimes lead to the reactivation of AKT signaling, a pro-survival signal, which can be prevented by also inhibiting PI3K. mdpi.comresearchgate.net

Similarly, the MAPK pathway is another key signaling cascade involved in cell proliferation and survival. researchgate.net Studies have shown that crosstalk exists between the MAPK and PI3K/mTOR pathways, and simultaneous inhibition may offer synergistic effects in cancer treatment. mdpi.comresearchgate.net The ability of pyridine-based compounds to perturb these critical pathways underscores their potential as anticancer agents.

Medicinal Chemistry Exploration of this compound Scaffolds

The field of medicinal chemistry focuses on the design and synthesis of new compounds with improved therapeutic properties. The this compound scaffold provides a versatile starting point for creating diverse libraries of molecules with a wide range of pharmacological activities.

Design and Synthesis of Pharmacologically Active Derivatives

The design of novel derivatives often begins with a known bioactive molecule or a heterocyclic core like this compound. Synthetic chemists then introduce various functional groups and structural modifications to enhance potency, selectivity, and pharmacokinetic properties. researchgate.net

A common synthetic route involves multi-step reactions starting from simple pyridine precursors. For example, 2,3-diaryl-3H-imidazo[4,5-b]pyridine derivatives have been synthesized in a one-pot protocol starting from 2-chloro-3-nitropyridine and substituted anilines. nih.gov The synthesis of pyrido[2,3-d]pyrimidine derivatives often starts with the cyclization of an N-cyclohexyl derivative with cyanoacetamide to form a core nicotinamide (B372718) structure, which is then subjected to further reactions to build the final fused ring system. rsc.org

Key intermediates such as 2,3-dimethyl-4-nitropyridine-N-oxide are crucial for synthesizing more complex molecules. Efficient synthesis methods for these intermediates, for example, using potassium nitrate (B79036) in sulfuric acid for nitration, are continuously being developed to improve yields and environmental friendliness. google.com These synthetic strategies allow for the creation of a wide array of derivatives for biological screening. nih.govmdpi.com

Structure-Activity Relationship (SAR) Studies for Therapeutic Potency

Structure-Activity Relationship (SAR) studies are fundamental to medicinal chemistry. They involve systematically altering the structure of a lead compound and evaluating how these changes affect its biological activity. mdpi.com This process provides critical insights into the pharmacophore—the essential structural features required for activity.

For example, in the development of pyrazolo[4,3-c]pyridine inhibitors of the PEX14–PEX5 interaction, SAR studies revealed that replacing a phenyl group with a larger naphthalene moiety significantly increased potency. acs.org This suggested that the larger aromatic system made more favorable interactions within the protein's binding pocket. Further optimization by combining features from two different potent ligands led to a hybrid molecule with superior activity. acs.org

In another study on 6-amino-2,4,5-trimethylpyridin-3-ol derivatives as FGFR4 inhibitors, SAR analysis based on molecular docking indicated that the introduction of methyl groups on the pyridine ring and a fluorine atom on an associated dimethoxyphenyl ring were key to achieving high activity and selectivity. nih.gov Similarly, SAR studies on erianin analogues as pyruvate carboxylase inhibitors showed that replacing a hydroxyl group with a fluorine atom resulted in compounds with higher activity and better chemical stability. rsc.org

These studies demonstrate how iterative design, synthesis, and biological testing cycles, guided by SAR principles, are used to optimize the therapeutic potential of compounds derived from the this compound scaffold.

A summary of key SAR findings for pyridine derivatives is presented below.

Compound SeriesStructural ModificationEffect on ActivityReference
Pyrazolo[4,3-c]pyridinesPhenyl to Naphthalene substitutionIncreased potency (8-fold) acs.org
Aminotrimethylpyridinols (FGFR4 inhibitors)Addition of methyl groups to pyridine ringContributes to higher activity and selectivity nih.gov
Aminotrimethylpyridinols (FGFR4 inhibitors)Fluorine substitution on dimethoxyphenyl ringContributes to higher activity and selectivity nih.gov
Erianin Analogues (PC inhibitors)Hydroxyl to Fluorine substitutionIncreased inhibitory activity and stability rsc.org

Development as Precursors for Approved Drugs (e.g., Proton Pump Inhibitors)

Substituted pyridines are crucial building blocks in the synthesis of various pharmaceuticals. A prominent example is their role as precursors to the pyridine moiety of proton pump inhibitors (PPIs), a class of drugs widely used to reduce gastric acid production. The synthesis of market-leading PPIs such as omeprazole involves the coupling of a substituted benzimidazole with a reactive pyridine intermediate, namely 2-chloromethyl-4-methoxy-3,5-dimethylpyridine. scispace.com

The industrial synthesis of this key pyridine intermediate typically begins with precursors like 2,3,5-trimethylpyridine. guidechem.com The synthesis pathway involves several steps, starting with N-oxidation of the pyridine ring to form 2,3,5-trimethylpyridine-N-oxide. googleapis.com This is followed by nitration at the 4-position to yield 2,3,5-trimethyl-4-nitropyridine-N-oxide. Subsequent reaction with a methoxide source replaces the nitro group with a methoxy group, forming 3,5-dimethyl-4-methoxypyridine-N-oxide. googleapis.comepo.org

The N-oxide is then rearranged, often using acetic anhydride, to introduce a hydroxymethyl group at the 2-position, yielding 4-methoxy-3,5-dimethyl-2-hydroxymethylpyridine. guidechem.comgoogleapis.com The final step to obtain the reactive intermediate is the chlorination of this hydroxyl group, commonly achieved using reagents like thionyl chloride or sulfuryl chloride, to produce 2-chloromethyl-4-methoxy-3,5-dimethylpyridine hydrochloride. guidechem.comchemicalbook.comchemicalbook.com This intermediate is then ready for coupling with the benzimidazole component to complete the synthesis of the PPI molecule. scispace.com While this specific pathway starts from 2,3,5-trimethylpyridine, it highlights the importance of dimethylpyridine scaffolds as foundational structures for the synthesis of the essential pyridine ring in widely prescribed medications.

Antimicrobial and Antifungal Efficacy Studies of Related Compounds

Derivatives of pyridin-4-ol have demonstrated notable antimicrobial and antifungal properties in various studies. The core structure is a versatile scaffold for the development of new agents against a range of pathogenic microorganisms.

In vitro evaluations have shown that alkyl pyridinol compounds are particularly effective against Gram-positive bacteria. mdpi.com For instance, certain novel anaephene derivatives, which are alkylated pyridinols, exhibit potent antibacterial activity against multiple strains of Staphylococcus aureus, including methicillin-resistant S. aureus (MRSA). mdpi.com The efficacy of these compounds is often quantified by their Minimum Inhibitory Concentration (MIC), which is the lowest concentration of a substance that prevents visible growth of a microorganism. Studies have reported MIC values for some pyridinol derivatives against S. aureus strains ranging from as low as 0.5–1 µg/mL to 32 µg/mL, depending on the specific substitutions on the pyridinol structure and the bacterial strain tested. mdpi.com

Similarly, 3-hydroxypyridine-4-one derivatives, which are tautomers of hydroxypyridinols, have been evaluated for their antimicrobial activity. These compounds have shown inhibitory effects against bacteria such as S. aureus and Escherichia coli, and fungi like Candida albicans and Aspergillus niger. researchgate.net For one series of 3-hydroxypyridine-4-one derivatives, the most active compound showed an MIC value of 32 μg/mL against both S. aureus and E. coli. researchgate.net The antifungal activity of these derivatives against C. albicans and A. niger has been described as moderate, with MIC values typically in the range of 128-512 μg/mL. researchgate.net

The following table summarizes the reported MIC values for some pyridine derivatives against various pathogenic organisms.

Compound ClassOrganismStrainMIC (µg/mL)
Alkyl Pyridinol (EA-02-009)Staphylococcus aureusATCC 259230.5
Alkyl Pyridinol (EA-02-009)Staphylococcus aureus (MRSA)ATCC 335911
Alkyl Pyridinol (JC-01-072)Staphylococcus aureusATCC 259234
Alkyl Pyridinol (JC-01-074)Staphylococcus aureusATCC 2592316
3-Hydroxypyridine-4-one (Derivative 6c)Staphylococcus aureus-32
3-Hydroxypyridine-4-one (Derivative 6c)Escherichia coli-32
3-Hydroxypyridine-4-one DerivativesCandida albicans-128 - 512
3-Hydroxypyridine-4-one DerivativesAspergillus niger-128 - 512

Data compiled from multiple research sources. mdpi.comresearchgate.net

The antimicrobial effects of hydroxypyridine derivatives are attributed to multiple mechanisms of action. One of the primary mechanisms for certain alkylated pyridinol compounds is the disruption of the bacterial cell membrane. mdpi.com Research on anaephene derivatives has shown that these compounds can cause significant disruption and deformation of the staphylococcal membrane. This membrane-associated mechanism of action can lead to the loss of cellular integrity and ultimately, cell death. mdpi.com

Another significant mechanism, particularly for 3-hydroxypyridine-4-one derivatives, is their ability to chelate essential metal ions, most notably iron (Fe³⁺). nih.gov Iron is a critical nutrient for the growth and virulence of nearly all microbial pathogens. nih.gov Vertebrate hosts naturally restrict the availability of free iron as a defense mechanism against infection. nih.gov Hydroxypyridinone compounds, acting as siderophore-like molecules, can sequester iron with high affinity, thereby depriving bacteria and fungi of this essential element. This iron deprivation inhibits crucial metabolic processes within the microbes, leading to a bacteriostatic or fungistatic effect. nih.gov The ability of these compounds to form stable complexes with iron is a key factor in their antimicrobial activity.

Applications in Other Biological and Agronomical Fields

Pyridine derivatives have been identified as effective plant growth regulators, capable of influencing various stages of plant development and enhancing productivity. google.comcyberleninka.ru Specifically, N-oxide derivatives of dimethylpyridines, which are structurally related to this compound, have been studied for these properties.

One such compound, N-oxide-2,6-dimethylpyridine, also known as Ivin, has been shown to improve the initial growth of plants and increase both early and total yields. medchemexpress.comcaltagmedsystems.co.uk Studies on crops like sorghum and barley have demonstrated that treatment with these pyridine derivatives can lead to significant improvements in morphometric parameters. cyberleninka.ru For example, soaking sorghum seeds in a low concentration solution of Ivin before sowing contributed to improved plant growth and increased productivity. medchemexpress.com

Hydroxypyridinones (HPs), including the 3-hydroxy-4-pyridinone and 1,2-dimethyl-3-hydroxy-4-pyridinone structures, are a well-established class of N-heterocyclic metal chelators. nih.govmdpi.comresearchgate.net These compounds are particularly known for their high affinity and specificity for hard metal ions, such as iron(III), aluminum(III), and zinc(II). mdpi.comresearchgate.net The bidentate nature of the hydroxypyridinone ring allows it to form stable complexes with these metal ions in biological systems. acs.org

The ability of these compounds to sequester metal ions is the basis for a range of therapeutic applications. nih.gov For example, deferiprone (a 1,2-dimethyl-3-hydroxy-4-pyridinone) is an approved oral drug used in chelation therapy to treat iron overload conditions, such as thalassemia. researchgate.net The chelating properties of hydroxypyridinones are also being explored for other medical purposes, including the development of agents for neurodegenerative diseases and as inhibitors of metalloenzymes. nih.gov

The fundamental structure of this compound, as a hydroxypyridine, provides the necessary functional groups (a hydroxyl and a ring nitrogen) that can participate in metal ion coordination. This structural feature suggests its potential to act as a chelating agent in biological systems, similar to other well-studied hydroxypyridinone derivatives. The capacity to bind and transport metal ions is a critical function in many biological processes and a key mechanism in the therapeutic and antimicrobial action of this class of compounds. mdpi.comacs.org

Biocatalytic Transformations and Biodegradation Pathways

The environmental fate and biocatalytic potential of pyridine derivatives are of significant interest due to their widespread use and potential as environmental pollutants. While specific studies on the biocatalytic transformations and biodegradation of this compound are not extensively documented, the metabolic pathways of structurally similar compounds, such as dimethylpyridines and hydroxypyridines, have been investigated. These studies provide a strong basis for understanding the likely enzymatic reactions and degradation routes for this compound.

Microbial degradation is a key process in the natural attenuation of pyridine derivatives. researchgate.net Bacteria, in particular, have been shown to utilize these compounds as sources of carbon and nitrogen. researchgate.net The initial steps in the biodegradation of substituted pyridines typically involve oxidation of either the pyridine ring or the alkyl substituents. Hydroxylation of the aromatic ring is a common and critical initial step, often catalyzed by monooxygenase enzymes. nih.gov This enzymatic reaction introduces hydroxyl groups onto the pyridine ring, which increases the compound's polarity and susceptibility to subsequent enzymatic attack, ultimately leading to ring cleavage. nih.gov

Research on the biodegradation of dimethylpyridines has provided valuable insights into the metabolic pathways involved. For instance, the bacterium Arthrobacter crystallopoietes KM-4 has been shown to degrade 2,6-dimethylpyridine. intellectualarchive.comresearchgate.net The degradation pathway is initiated by the hydroxylation of the pyridine ring, followed by further oxidation and eventual ring cleavage. intellectualarchive.comresearchgate.net This process highlights the importance of hydroxylated intermediates in the breakdown of alkyl-substituted pyridines.

The biodegradation of hydroxypyridines has also been a subject of study. For example, the bacterium Agrobacterium sp. DW-1 is capable of degrading 3-hydroxypyridine. nih.gov The metabolic pathway begins with an α-hydroxylation to produce 2,5-dihydroxypyridine. nih.gov This is followed by ring cleavage catalyzed by a dioxygenase, leading to the formation of N-formylmaleamic acid, which is further metabolized to common cellular intermediates like maleic acid and fumaric acid. nih.gov Similarly, the degradation of 2-hydroxypyridine (B17775) by Burkholderia sp. strain MAK1 also proceeds through the formation of 2,5-dihydroxypyridine, initiated by a 2-hydroxypyridine 5-monooxygenase. nih.gov

Given these precedents, it is plausible that the biodegradation of this compound would proceed through analogous pathways. The existing hydroxyl group at the 4-position may direct further enzymatic hydroxylation at other positions on the pyridine ring, leading to the formation of dihydroxy-dimethylpyridine intermediates. These intermediates would then be susceptible to ring cleavage by dioxygenase enzymes, followed by further degradation of the resulting aliphatic fragments.

The table below summarizes the key findings from biodegradation studies of compounds structurally related to this compound.

Original CompoundMicroorganismKey MetabolitesDegradation Pathway Highlights
2,6-DimethylpyridineArthrobacter crystallopoietes KM-42,6-Dimethylpyridin-3-ol, 2,6-Dimethylpyridin-3,4-diol, 2,4-Dioxopentanoic acid intellectualarchive.comresearchgate.netInitial hydroxylation of the pyridine ring, followed by further oxidation and ring cleavage. intellectualarchive.comresearchgate.net
3-HydroxypyridineAgrobacterium sp. DW-12,5-Dihydroxypyridine, N-Formylmaleamic acid, Maleic acid, Fumaric acid nih.govα-hydroxylation to a dihydroxypyridine, followed by ring cleavage and further metabolism. nih.gov
2-HydroxypyridineBurkholderia sp. strain MAK12,5-Dihydroxypyridine nih.govInitial hydroxylation catalyzed by a specific monooxygenase. nih.gov

These examples underscore a common theme in the microbial degradation of substituted pyridines: the central role of enzymatic hydroxylation in preparing the aromatic ring for cleavage. The specific enzymes involved, often monooxygenases and dioxygenases, are key players in these catabolic pathways. nih.govnih.gov While the exact biodegradation pathway of this compound remains to be elucidated, the established metabolic routes for analogous compounds provide a robust framework for predicting its environmental fate and for exploring potential biocatalytic applications.

Future Directions and Emerging Research Avenues for 2,3 Dimethylpyridin 4 Ol

Integration of Artificial Intelligence and Machine Learning in Compound Design and Optimization

The integration of Artificial Intelligence (AI) and Machine Learning (ML) is set to revolutionize the design and optimization of molecules like 2,3-Dimethylpyridin-4-OL. nih.gov These computational tools can analyze vast datasets to predict molecular properties, identify potential therapeutic targets, and suggest structural modifications to enhance efficacy and reduce toxicity. nih.govmdpi.com

Key Research Thrusts:

Predictive Modeling: AI algorithms can be trained on existing data of pyridine (B92270) derivatives to predict the physicochemical and biological properties of novel, unsynthesized analogs of this compound. mdpi.com This includes predicting solubility, permeability, bioactivity, and potential off-target effects, thereby accelerating the identification of promising candidates. nih.gov

De Novo Design: Generative AI models can design entirely new molecules based on desired properties. mdpi.com By inputting specific parameters, such as a target protein binding site or desired material characteristics, these models could generate novel derivatives of this compound with optimized functionality.

Lead Optimization: Machine learning can capture the "chemical intuition" of experienced medicinal chemists to guide the optimization of lead compounds. sciencelink.net For this compound, ML models could suggest modifications to its structure to improve its activity, selectivity, and pharmacokinetic profile, significantly reducing the number of compounds that need to be synthesized and tested. nih.gov

Table 1: Potential Applications of AI/ML in the Development of this compound Derivatives

AI/ML Application Description Potential Impact
Virtual Screening High-throughput screening of virtual libraries of this compound analogs against biological targets. Rapid identification of hit compounds with a higher success rate. nih.gov
ADMET Prediction Predicting Absorption, Distribution, Metabolism, Excretion, and Toxicity profiles. Early elimination of candidates with poor pharmacokinetic properties, reducing late-stage failures. nih.gov
Synthesis Planning AI tools can propose novel and efficient synthetic routes for derivatives. Streamlining the chemical synthesis process and identifying more sustainable pathways.

| Property Optimization | Fine-tuning molecular structures to enhance desired properties (e.g., binding affinity, material strength). | More efficient development of highly effective and specialized compounds. youtube.com |

Development of Novel Synthetic Methodologies for Sustainable Production

While established methods for pyridine synthesis exist, there is a continuous drive towards developing more sustainable, efficient, and versatile synthetic routes. researchgate.net Future research on this compound will likely focus on "green chemistry" principles to minimize environmental impact and reduce costs.

Key Research Thrusts:

Catalytic Systems: The development of novel catalysts, particularly those based on earth-abundant metals, can lead to milder reaction conditions and higher yields. nih.gov Research into copper-catalyzed cross-coupling reactions, for example, has shown promise for the modular construction of highly substituted pyridines. nih.gov

Flow Chemistry: Continuous flow synthesis offers significant advantages over traditional batch processing, including improved safety, scalability, and process control. Applying flow chemistry to the synthesis of this compound and its precursors could lead to more efficient and reproducible production.

Bio-inspired Synthesis: Exploring enzymatic or chemo-enzymatic routes can provide highly selective and environmentally friendly alternatives to traditional organic synthesis.

Greener Reagents: A notable development is the use of potassium nitrate (B79036) as a nitrating agent in place of concentrated or fuming nitric acid for the synthesis of precursors like 2,3-dimethyl-4-nitropyridine-N-oxide. This method significantly shortens reaction times, creates a friendlier operating environment by avoiding the generation of brown yellow smoke, and increases the reaction yield. patsnap.comgoogle.comgoogle.com

Table 2: Comparison of Traditional vs. Emerging Synthetic Approaches for Pyridine Derivatives

Feature Traditional Methods (e.g., Hantzsch, Chichibabin) Emerging Sustainable Methods
Reagents Often require harsh conditions, stoichiometric oxidants (e.g., HNO₃, KMnO₄). researchgate.net Milder reagents, catalytic systems, greener alternatives (e.g., potassium nitrate). patsnap.comgoogle.com
Solvents Often rely on volatile organic compounds. Focus on greener solvents, solvent-free reactions, or aqueous media.
Energy Input Typically high energy consumption (high temperatures). Lower energy requirements through catalysis and flow chemistry.
Waste Generation Can produce significant amounts of hazardous waste. Reduced waste through higher atom economy and catalyst recycling.

| Scalability | Can be challenging and hazardous to scale up. | More amenable to safe and efficient industrial scale-up. |

Exploration of Uncharted Biological Activities and Therapeutic Indications

The pyridine scaffold is a privileged structure in medicinal chemistry, found in numerous approved drugs with a wide range of therapeutic applications. nih.govrsc.org While some biological activities of pyridine derivatives are well-documented, the specific therapeutic potential of this compound remains largely unexplored. Future research will likely focus on screening this compound and its derivatives against a variety of biological targets.

Key Research Thrusts:

Neurological Disorders: Given that many pyridine-containing compounds exhibit activity in the central nervous system, investigating the potential of this compound derivatives for conditions like Alzheimer's disease, myasthenia gravis, or as analgesics is a promising avenue. nih.govnih.gov

Infectious Diseases: The pyridine ring is a key component of antimycobacterial, antiviral, and antifungal agents. nih.govmdpi.com Screening for activity against pathogens like Mycobacterium tuberculosis or various viral strains could reveal new therapeutic uses. mdpi.com

Oncology: Many anticancer drugs incorporate the pyridine moiety. rsc.org Evaluating the cytotoxic activity of this compound derivatives against various cancer cell lines could identify new lead compounds for cancer therapy.

Metabolic Disorders: Certain pyrrolopyridine derivatives have shown potential in treating diabetes by stimulating glucose uptake. mdpi.com Investigating similar activities for this compound could open up new treatment possibilities for metabolic diseases.

Advanced Material Science Applications of this compound Based Polymers or Ligands

Beyond pharmaceuticals, pyridine derivatives are valuable building blocks in materials science due to their coordination chemistry and ability to be incorporated into larger polymeric structures. science.gov The specific structure of this compound, with its hydroxyl and pyridine nitrogen functionalities, makes it an interesting candidate for creating novel materials.

Key Research Thrusts:

Coordination Polymers and Metal-Organic Frameworks (MOFs): The pyridine nitrogen can act as a ligand to coordinate with metal ions, forming coordination polymers or MOFs. These materials have potential applications in gas storage, catalysis, and sensing. The methyl and hydroxyl groups on the ring can be used to tune the properties of these materials.

Functional Polymers: this compound can be used as a monomer or a functional additive in polymerization processes. The resulting polymers could have tailored properties, such as thermal stability, specific conductivity, or the ability to chelate metals, making them useful for applications in electronics or environmental remediation. uwaterloo.caresearchgate.net

Self-Healing Materials: The functional groups on this compound could be exploited to create reversible bonds within a polymer matrix, leading to the development of self-healing materials.

Smart Materials: Incorporation of the pyridine moiety into polymers can impart pH-responsive properties, as the nitrogen atom can be protonated and deprotonated. This could be used to create "smart" materials for applications like controlled drug delivery or sensors.

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes for 2,3-Dimethylpyridin-4-OL, and how can reaction efficiency be quantified?

  • Methodological Answer :

  • Nucleophilic substitution or catalytic hydrogenation (e.g., using Pd/C under H₂) are common approaches for pyridine derivatives. Reaction efficiency can be quantified via yield optimization (GC/HPLC analysis) and kinetic studies (time-resolved NMR or UV-Vis spectroscopy) .
  • Example Workflow :

Synthesize via alkylation of 4-hydroxypyridine precursors.

Monitor reaction progress using TLC or HPLC.

Purify via column chromatography or recrystallization.

Validate purity with NMR (¹H/¹³C) and mass spectrometry .

Q. How should researchers characterize the purity and structural integrity of this compound?

  • Methodological Answer :

  • Use multimodal characterization :
  • NMR spectroscopy (¹H, ¹³C, DEPT-135) to confirm substitution patterns.
  • X-ray crystallography for absolute configuration determination (if crystalline) .
  • HPLC-PDA (>98% purity threshold) with C18 columns and methanol/water mobile phases.
  • Cross-validate with melting point analysis and FT-IR for functional groups (e.g., OH stretch at ~3200 cm⁻¹) .

Q. What factors influence the stability of this compound under varying storage conditions?

  • Methodological Answer :

  • Conduct accelerated stability studies :
  • Store samples at 4°C (short-term) vs. -20°C (long-term) in amber vials to prevent photodegradation.
  • Monitor degradation via periodic HPLC analysis (e.g., over 6–12 months).
  • Assess sensitivity to humidity (Karl Fischer titration) and oxygen (TGA/DSC under N₂ vs. air) .

Advanced Research Questions

Q. How can contradictory data regarding the biological activity of this compound be resolved?

  • Methodological Answer :

  • Apply method triangulation :

Compare in vitro assays (e.g., enzyme inhibition IC₅₀) with in vivo models (e.g., rodent pharmacokinetics).

Control variables like solvent effects (DMSO vs. aqueous buffers) and purity thresholds.

Use meta-analysis to reconcile discrepancies across studies, leveraging statistical tools (ANOVA, p-value adjustments) .

  • Case Study : Conflicting IC₅₀ values may arise from assay interference (e.g., compound aggregation); validate via dynamic light scattering (DLS) .

Q. What computational models predict the reactivity of this compound in complex reaction systems?

  • Methodological Answer :

  • Perform DFT calculations (e.g., Gaussian 16) to map reaction pathways:

Optimize geometry at the B3LYP/6-31G(d) level.

Calculate Fukui indices for nucleophilic/electrophilic sites.

Simulate solvent effects (PCM model for polar protic solvents) .

  • Validate predictions experimentally via kinetic isotope effects (KIE) or trapping intermediates (EPR spectroscopy) .

Q. How to design experiments to study the compound’s mechanism of action in catalytic processes?

  • Methodological Answer :

  • Use mechanistic probes :

Isotopic labeling (²H/¹³C) to track bond cleavage/formation (e.g., in hydroxyl group reactions).

In situ IR/Raman spectroscopy to monitor intermediate species.

Pair with kinetic profiling (variable-temperature NMR) to derive activation parameters (ΔH‡, ΔS‡) .

  • For heterogeneous catalysis, employ surface-enhanced Raman spectroscopy (SERS) or XPS to study adsorption/desorption dynamics .

Data Contradiction Analysis

Q. How to address inconsistencies in reported spectral data (e.g., NMR shifts) for this compound?

  • Methodological Answer :

  • Step 1 : Replicate experiments under identical conditions (solvent, concentration, temperature).
  • Step 2 : Cross-reference with calculated NMR shifts (e.g., ACD/Labs or ChemDraw predictions).
  • Step 3 : Investigate tautomeric equilibria (e.g., keto-enol) using variable-temperature NMR .

Methodological Recommendations

  • Experimental Design : Use fractional factorial designs (e.g., DoE) to optimize synthetic parameters (temperature, catalyst loading) while minimizing trials .
  • Data Validation : Implement open-access spectral databases (e.g., PubChem, Reaxys) for cross-comparison of structural data .
  • Ethical Compliance : Follow OECD guidelines for chemical safety assessments, including cytotoxicity profiling (e.g., MTT assays) .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.